2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic compound that belongs to the oxazepane class, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound features a methyl group and a trifluoromethyl group, which significantly influence its chemical properties and potential applications. The presence of the trifluoromethyl group is notable for its ability to enhance lipophilicity and biological activity, making this compound of interest in medicinal chemistry.
The compound is classified under the broader category of oxazepanes, which are cyclic amines that have diverse applications in pharmaceuticals. Its chemical structure can be represented by the molecular formula and it has been synthesized for various research purposes, particularly in the field of drug development.
The synthesis of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane typically involves several steps:
Recent studies have reported various synthetic routes that optimize yield and purity while minimizing byproducts .
The molecular structure of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane features a seven-membered ring with specific substituents:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
2-Methyl-7-(trifluoromethyl)-1,4-oxazepane can undergo various chemical reactions:
These reactions are often facilitated by reagents such as lithium aluminum hydride or sodium borohydride .
The mechanism of action for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is primarily studied in relation to its biological activity. It is believed to interact with specific receptors or enzymes in the body, potentially acting as a monoamine reuptake inhibitor. This interaction may lead to increased levels of neurotransmitters such as serotonin or norepinephrine in synaptic clefts, contributing to its pharmacological effects .
2-Methyl-7-(trifluoromethyl)-1,4-oxazepane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-Methyl-7-(trifluoromethyl)-1,4-oxazepane has several scientific applications:
The 1,4-oxazepane core in 2-methyl-7-(trifluoromethyl)-1,4-oxazepane (molecular formula: C₇H₁₂F₃NO; CAS 2090998-14-2) is typically synthesized via ring-closing strategies that leverage bifunctional precursors. The primary routes include:
Table 1: Cyclization Methods for 1,4-Oxazepane Core
Precursor Type | Reagents/Conditions | Key Product Features | Yield Range |
---|---|---|---|
Amino Alcohol + Aldehyde | CF₃CH(OC₂H₅)₂, TsOH, Δ | C7-CF₃ installed during cyclization | 60–75% |
Haloamine Ethers | K₂CO₃, DMF, 80°C | Requires N-protection | 45–65% |
Reductive Amination | R-CHO, NaBH₃CN, MeOH | Simultaneous C2-methylation | 50–78% |
Incorporating the trifluoromethyl group at C7 poses challenges due to the steric and electronic constraints of the oxazepane ring. Key methodologies include:
Table 2: Trifluoromethylation Strategies
Method | Reagents | Advantages | Limitations |
---|---|---|---|
Electrophilic | Umemoto’s reagent, K₂CO₃ | High regioselectivity | Moisture-sensitive reagents |
Photoredox Radical | Ru(bpy)₃Cl₂, CF₃SO₂Na, hv (450 nm) | Late-stage functionalization | Moderate regioselectivity |
Cyclization with CF₃-Synthons | CF₃CH(OC₂H₅)₂, acid catalyst | Atom-economical, regiodefined | Requires redesign of synthesis |
The stereogenic center at C2 necessitates asymmetric methods for enantiopure pharmaceuticals:
Biological relevance is highlighted in NLRP3 inflammasome inhibitors, where (S)-enantiomers exhibit 100-fold higher potency than (R)-counterparts due to optimized protein binding [5].
Table 3: Asymmetric Catalytic Systems
Catalyst/System | Conditions | Enantioselectivity | Application Scope |
---|---|---|---|
QD-4 (PTC) | Toluene/CHCl₃ (4:1), mesitol | 93% ee | C2-alkylation |
DHQ-7f (thiourea-cinchona) | PhMe, −30°C, 4Å MS | 90% ee | Trifluoromethyl imine dynamics |
Candida antarctica lipase B | pH 7.0, 25°C | >98% ee (S) | Kinetic resolution of esters |
Solid-phase synthesis accelerates the exploration of 2-methyl-7-(trifluoromethyl)-1,4-oxazepane analogs:
Limitations include moderate stereocontrol during on-resin reactions and the need for specialized linkers to suppress racemization. Hybrid approaches combining solid-phase cyclization with solution-phase asymmetric catalysis show promise for stereodefined libraries [8] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7